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Compound of Interest

Compound Name: 11H-Benzo[a]carbazole

Cat. No.: B1328763 Get Quote

For the Attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for 11H-
Benzo[a]carbazole, a significant heterocyclic compound. Due to the limited availability of

published NMR data for the parent compound, this document presents detailed spectroscopic

information for closely related derivatives, alongside the available Infrared (IR) and Ultraviolet-

Visible (UV-Vis) data for 11H-Benzo[a]carbazole. This guide is intended to serve as a valuable

resource for the identification, characterization, and application of this class of molecules in

research and development.

Spectroscopic Data
The following sections summarize the key spectroscopic data for 11H-Benzo[a]carbazole and

its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific ¹H and ¹³C NMR data for unsubstituted 11H-Benzo[a]carbazole is not readily

available in the reviewed literature, data for several derivatives have been reported. This

information provides valuable insight into the chemical shifts and coupling constants expected

for the core structure.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Benzo[a]carbazole Derivatives[1]
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Derivative Solvent ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)

5-Amino-11-(4-

methoxyphenyl)-9,9-

dimethyl-7-oxo-

8,9,10,11-tetrahydro-

7H-

benzo[a]carbazole-6-

carbonitrile

CDCl₃

7.27 (s, 1H), 7.26 (s,

1H), 7.11–7.09 (m,

2H), 6.97 (d, J = 9.0

Hz, 2H), 6.84 (d, J =

9.0 Hz, 2H), 3.84 (s,

2H), 3.80 (s, 3H), 2.49

(s, 2H), 2.42 (s, 2H),

1.11 (s, 6H)

194.2, 159.3, 143.8,

134.7, 130.3, 129.7,

129.6, 128.8, 128.4,

128.0, 118.7, 116.9,

114.4, 109.1, 55.4,

52.4, 36.9, 35.3, 28.6,

14.4

5-Amino-9,9-dimethyl-

7-oxo-11-(o-

tolyl)-8,9,10,11-

tetrahydro-7H-

benzo[a]carbazole-6-

carbonitrile

CDCl₃

7.30–7.28 (m, 1H),

7.24–7.22 (m, 3H),

7.19–7.14 (m, 2H),

7.12–7.10 (m, 2H),

3.92–3.82 (q, J = 17.0

Hz, 2H), 2.48–2.38

(m, 3H), 2.19 (d, J =

17.0 Hz, 1H), 1.89 (s,

3H), 1.12 (s, 3H), 1.09

(s, 3H)

194.1, 143.7, 136.0,

135.9, 134.7, 131.1,

130.0, 129.5, 129.3,

128.9, 128.4, 128.2,

126.8, 118.7, 117.0,

109.0, 52.5, 36.5,

35.4, 29.1, 28.0, 17.4,

14.4

5-Amino-7-oxo-11-(o-

tolyl)-8,9,10,11-

tetrahydro-7H-

benzo[a]carbazole-6-

carbonitrile

CDCl₃

7.25–7.20 (m, 4H),

7.17 (t, J = 7.5 Hz,

15.0 Hz, 2H), 7.12–

7.08 (m, 2H), 3.92–

3.80 (q, J = 17.0 Hz,

2H), 2.59–2.53 (m,

3H), 2.42–2.35 (m,

1H), 2.17–2.10 (m,

2H)

194.1, 143.6, 136.0,

135.9, 134.7, 131.1,

130.0, 129.5, 129.3,

128.9, 128.4, 128.1,

126.7, 118.7, 117.0,

109.0, 52.5, 36.5,

35.4, 29.1, 28.0

Infrared (IR) Spectroscopy
The infrared spectrum of 11H-Benzo[a]carbazole exhibits characteristic vibrational modes for

its aromatic and heterocyclic structure. The data presented below is based on the condensed

phase transmission spectrum available from the NIST Chemistry WebBook.[2]
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Table 2: Principal IR Absorption Bands of 11H-Benzo[a]carbazole

Wavenumber (cm⁻¹) Assignment

~3400 N-H stretching

3100-3000 Aromatic C-H stretching

1600-1450 Aromatic C=C stretching

~1330 C-N stretching

900-675 Aromatic C-H out-of-plane bending

Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption spectrum of 11H-Benzo[a]carbazole shows characteristic π-π*

transitions. The following data is derived from the spectrum available in the NIST Chemistry

WebBook.

Table 3: UV-Vis Absorption Maxima (λmax) of 11H-Benzo[a]carbazole[3]

Wavelength (λmax, nm) Solvent

~240 Not specified

~260 Not specified

~290 Not specified

~340 Not specified

~355 Not specified

Note: Molar absorptivity values could not be determined as concentration information was not

available.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of benzo[a]carbazole derivatives through the

analysis of proton and carbon chemical environments.

Methodology:

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7

mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is

often added as an internal standard (δ 0.00 ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is utilized.

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Typical

parameters include a 30-45 degree pulse angle, a spectral width of 12-15 ppm, a relaxation

delay of 1-5 seconds, and an accumulation of 16-64 scans to ensure a good signal-to-noise

ratio.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is recorded. Due to the low

natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and a

longer relaxation delay (2-10 seconds) are typically required.

Data Processing: The raw data (Free Induction Decay) is processed using specialized

software. This involves Fourier transformation, phase correction, baseline correction, and

referencing of the chemical shifts.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups and characteristic vibrational modes of 11H-
Benzo[a]carbazole.

Methodology (Transmission):

Sample Preparation: A solid sample of 11H-Benzo[a]carbazole is prepared for analysis. For

the data presented, a transmission sampling procedure was used, which could involve

preparing a KBr pellet or a mull.[2]

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
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Data Acquisition: A background spectrum of the empty sample compartment is recorded. The

prepared sample is then placed in the instrument's beam path. The IR spectrum is typically

recorded over a range of 4000-400 cm⁻¹. To improve the signal-to-noise ratio, multiple scans

(e.g., 16-32) are co-added.

Data Processing: The resulting spectrum of transmittance or absorbance versus

wavenumber is plotted.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of 11H-Benzo[a]carbazole.

Methodology:

Sample Preparation: A dilute solution of 11H-Benzo[a]carbazole is prepared in a suitable

UV-transparent solvent (e.g., ethanol, cyclohexane). The concentration is adjusted to ensure

that the maximum absorbance falls within the linear range of the instrument (typically 0.1-1.0

AU).

Instrumentation: A dual-beam UV-Vis spectrophotometer is employed.

Data Acquisition: A quartz cuvette filled with the pure solvent is used as a reference (blank).

A baseline correction is performed with the blank in both the sample and reference beams.

The reference cuvette is then replaced with a cuvette containing the sample solution, and the

absorption spectrum is recorded, typically over a wavelength range of 200-800 nm.

Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the

resulting spectrum.

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 11H-Benzo[a]carbazole.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis of a Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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